

Interlaboratory comparison of Tantalum(IV) carbide property measurements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tantalum(IV) carbide

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An Interlaboratory Guide to Tantalum(IV) Carbide Property Measurements

This guide provides a comparative overview of key property measurements for **Tantalum(IV) Carbide** (TaC), a material of significant interest to researchers and drug development professionals for its potential applications in advanced biocompatible coatings and medical devices. Due to the absence of direct interlaboratory round-robin studies on TaC, this document focuses on standardized testing methodologies and presents a compilation of data from various scientific publications. This approach offers a framework for understanding the expected range of properties and the experimental factors influencing measurement outcomes.

Data Presentation

The following tables summarize the quantitative data for key mechanical and thermal properties of **Tantalum(IV) Carbide**. The data is collated from multiple sources to provide a comparative perspective.

Table 1: Comparison of Mechanical Properties of **Tantalum(IV) Carbide**

Property	Reported Value(s)	Test Method/Standard	Notes
Microhardness	1600 - 2000 kg/mm ² [1]	Vickers (ASTM C1327), Knoop (ASTM C1326) [2]	Hardness is highly dependent on stoichiometry and grain size.
20.9 GPa [3] [4] [5]	Vickers Indentation	High-pressure/high-temperature (HPHT) synthesized TaC.	
18.635 GPa [6]	Nanoindentation	TaC coating on graphite.	
Elastic Modulus	285 GPa [1]	Not Specified	
288.7 GPa [6]	Nanoindentation	TaC coating on graphite.	
457 GPa [5]	Not Specified	HPHT synthesized TaC.	
Flexural Strength	340 - 400 MPa [7]	ASTM C1161 [8] [9]	
Compressive Strength	Not specified in searches	ASTM C1424 [10]	HPHT synthesized TaC.
Fracture Toughness	7.4 MPa·m ^{1/2} [5]	Not Specified	

Table 2: Comparison of Thermal Properties of **Tantalum(IV) Carbide**

Property	Reported Value(s)	Test Method/Standard	Notes
Melting Point	~3880 °C[1][7]	Not Specified	One of the highest melting points for binary compounds.[1]
3768 °C[1]	Not Specified	Recent studies suggest a slightly lower melting point.[1]	
Thermal Conductivity	21 W/(m·K)[1]	Not Specified	
22 W/(m·K)[7]	ISO/TS 5770 (for coatings)[11][12]		
Coefficient of Thermal Expansion (CTE)	6.6 x 10 ⁻⁶ K ⁻¹ [7]	Dilatometry	
6.04 - 6.96 x 10 ⁻⁶ K ⁻¹ [13][14]	X-ray Diffraction	Value increases with carbon content.[13][14]	
7.0 - 7.8 x 10 ⁻⁶ / °C[15]	Dilatometry (DIL 402C)	For TaC coatings.[15]	

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on established ASTM and ISO standards, which are crucial for ensuring data comparability across different laboratories.

Hardness Testing

Standard: ASTM C1327 - Standard Test Method for Vickers Indentation Hardness of Advanced Ceramics.[2]

Methodology:

- **Specimen Preparation:** The surface of the TaC sample must be polished to a mirror-like finish to ensure a clear indentation. The specimen should be mounted securely on the tester stage.
- **Indentation:** A calibrated Vickers diamond indenter is pressed into the surface of the specimen with a specific test force.
- **Measurement:** After the force is removed, the lengths of the two diagonals of the resulting indentation are measured using a microscope.
- **Calculation:** The Vickers hardness (HV) is calculated using the formula: $HV = 1.8544 * (F/d^2)$, where F is the applied force in kilograms-force and d is the average length of the diagonals in millimeters.

Standard: ASTM C1326 - Standard Test Method for Knoop Indentation Hardness of Advanced Ceramics.[2]

Methodology:

- **Specimen Preparation:** Similar to Vickers hardness testing, the surface must be highly polished.
- **Indentation:** A Knoop diamond indenter, which has an elongated pyramidal shape, is used to create an indentation.
- **Measurement:** The length of the longer diagonal of the indentation is measured.
- **Calculation:** The Knoop hardness (HK) is calculated using the formula: $HK = 14.229 * (F/d^2)$, where F is the applied force in kilograms-force and d is the length of the long diagonal in millimeters.

Thermal Expansion Measurement

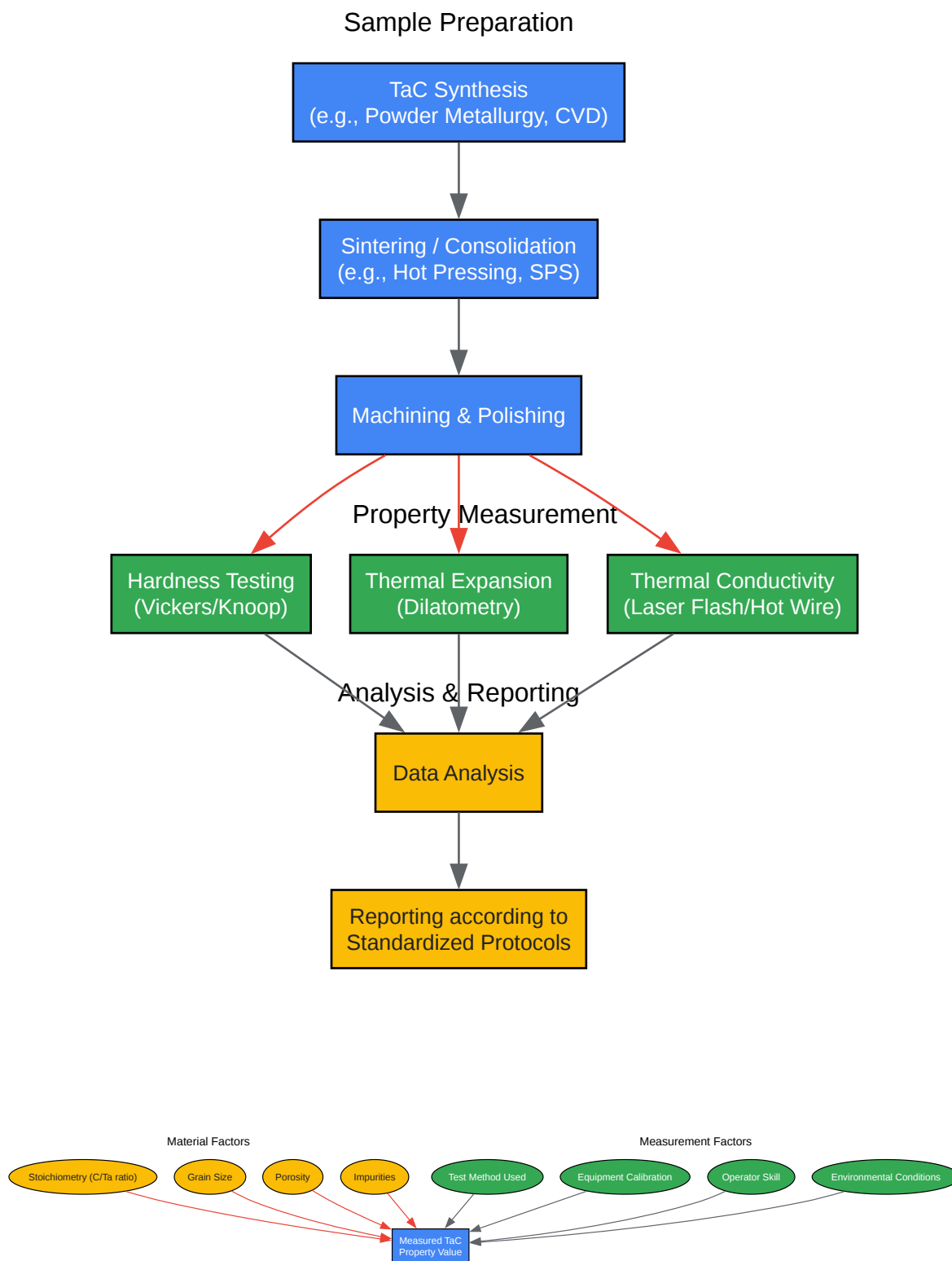
Standard: Based on general principles of dilatometry as referenced in a patent for TaC coatings.[15]

Methodology:

- Specimen Preparation: A TaC specimen of a defined length is prepared.
- Apparatus: A dilatometer, which measures the change in length of the specimen as a function of temperature, is used.
- Heating: The specimen is heated in a controlled atmosphere (e.g., inert gas) at a constant rate over the desired temperature range.
- Measurement: The change in length of the specimen is continuously recorded by a displacement sensor.
- Calculation: The coefficient of thermal expansion (α) is calculated from the slope of the length change versus temperature curve ($\Delta L/L_0\Delta T$), where ΔL is the change in length, L_0 is the initial length, and ΔT is the change in temperature.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for **Tantalum(IV) Carbide** property characterization and a conceptual representation of factors influencing property measurements.



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Phone: (601) 213-4426

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